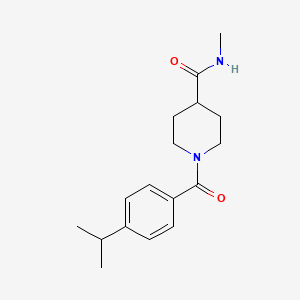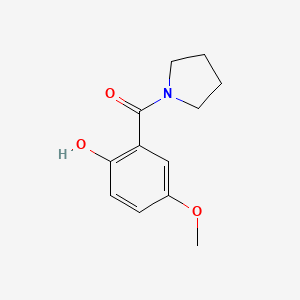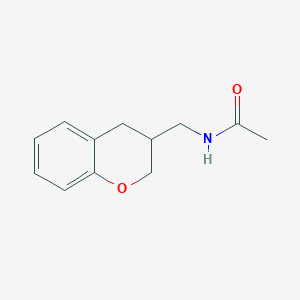
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical name, ADX-71441, and is a positive allosteric modulator of the GABAB receptor. In
Mécanisme D'action
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide is a positive allosteric modulator of the GABAB receptor. The GABAB receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and neuronal excitability. ADX-71441 binds to a site on the GABAB receptor that is distinct from the binding site of the endogenous ligand, gamma-aminobutyric acid (GABA). This binding results in an enhancement of GABAergic neurotransmission, which is believed to underlie the anxiolytic and antinociceptive effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide are mediated through its interaction with the GABAB receptor. The compound has been shown to increase the affinity of the receptor for GABA, resulting in an enhancement of GABAergic neurotransmission. This enhancement leads to a reduction in neuronal excitability, which is believed to underlie the anxiolytic and antinociceptive effects of the compound. Additionally, ADX-71441 has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly through its effects on GABAergic neurotransmission in the hippocampus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide in lab experiments is its specificity for the GABAB receptor. This specificity allows researchers to selectively modulate GABAergic neurotransmission without affecting other neurotransmitter systems. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using ADX-71441 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or to use it in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide. One area of interest is the potential therapeutic applications of the compound in humans. Clinical trials are needed to determine the safety and efficacy of ADX-71441 in treating anxiety disorders, chronic pain, and Alzheimer's disease. Another future direction is the development of more potent and selective positive allosteric modulators of the GABAB receptor. These compounds could have improved therapeutic potential and fewer side effects than ADX-71441. Finally, further research is needed to elucidate the mechanisms underlying the cognitive-enhancing effects of 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide, which could lead to the development of new treatments for cognitive impairment.
Méthodes De Synthèse
The synthesis of 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with 1-aminoazepane in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain pure ADX-71441. This synthesis method has been reported in the literature and has been used by many researchers to obtain the compound for their studies.
Applications De Recherche Scientifique
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anxiolytic effects in preclinical models of anxiety disorders. It has also been reported to have antinociceptive effects in animal models of chronic pain. Additionally, ADX-71441 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11-9-12(16(2)15-11)14-13(18)10-17-7-5-3-4-6-8-17/h9H,3-8,10H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWJGVNIQLIGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(4-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7507563.png)
![4-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]phenol](/img/structure/B7507565.png)
![cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507573.png)

![Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7507587.png)



![(E)-1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7507606.png)

![N,N-diethyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7507645.png)
![N-[1-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B7507655.png)
